

Molecular weight and formula of 1-Chloro-2-(2-methylpropoxy)benzene

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Compound of Interest

Compound Name: 1-Chloro-2-(2-methylpropoxy)benzene

Cat. No.: B3042390

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In-Depth Technical Guide: 1-Chloro-2-(2-methylpropoxy)benzene

Disclaimer: Publicly available scientific data, including experimental protocols and biological activity, for the specific chemical compound **1-Chloro-2-(2-methylpropoxy)benzene** is limited. This guide provides the predicted molecular formula and weight for this compound and presents available data for a closely related structural isomer, 1-Chloro-3-(2-methylpropoxy)benzene, to offer insights for researchers, scientists, and drug development professionals. All data presented for isomers should be considered in the context of that specific compound and not as direct data for **1-Chloro-2-(2-methylpropoxy)benzene**.

Core Molecular Information

Based on its chemical name, the molecular formula and weight for **1-Chloro-2-(2-methylpropoxy)benzene** can be predicted.

Compound Name	Predicted Molecular Formula	Predicted Molecular Weight (g/mol)
1-Chloro-2-(2-methylpropoxy)benzene	C ₁₀ H ₁₃ ClO	184.66

For comparison, and due to the availability of public data, the properties of the meta-isomer, 1-Chloro-3-(2-methylpropoxy)benzene, are provided below.

Property	Value for 1-Chloro-3-(2-methylpropoxy)benzene
Molecular Formula	C ₁₀ H ₁₃ ClO[1]
Molecular Weight	184.66 g/mol [1]
IUPAC Name	1-chloro-3-(2-methylpropoxy)benzene[1]
Synonyms	1-Chloro-3-isobutoxybenzene[1]
Computed XLogP3	4.3[1]

Hypothetical Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for **1-Chloro-2-(2-methylpropoxy)benzene** is not available in the reviewed literature, a general and plausible method would be the Williamson ether synthesis. This would involve the reaction of 2-chlorophenol with an isobutyl halide in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis of Chloro-isobutoxybenzene

Objective: To synthesize a chloro-isobutoxybenzene isomer via Williamson ether synthesis.

Materials:

- The corresponding chlorophenol isomer (e.g., 2-chlorophenol)
- Isobutyl bromide (1-bromo-2-methylpropane)
- A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
- Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile (ACN))
- Ethyl acetate

- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator

Procedure:

- Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chlorophenol isomer and the anhydrous solvent.
- Deprotonation: Cool the solution in an ice bath and slowly add the base (e.g., sodium hydride) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
- Nucleophilic Substitution: Add isobutyl bromide to the reaction mixture. Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 80°C for DMF) and maintain the reaction with stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
- Purification: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Characterization: Purify the crude product by column chromatography on silica gel to obtain the pure chloro-isobutoxybenzene isomer. The final product should be characterized by analytical techniques such as NMR spectroscopy (^1H and ^{13}C) and mass spectrometry to confirm its structure and purity.

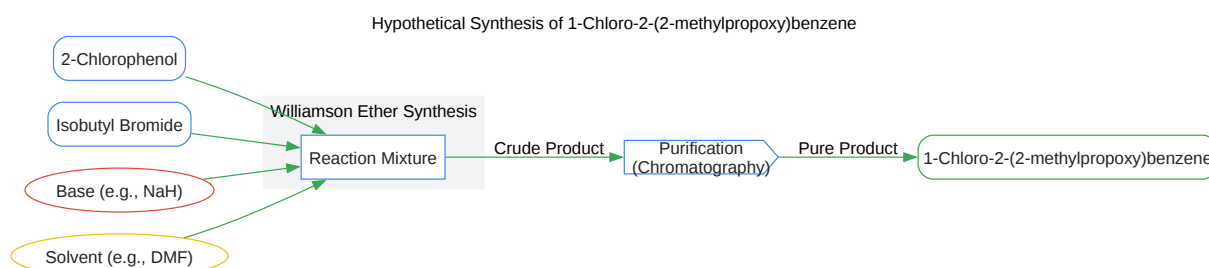
Role in Drug Discovery and Development

Halogenated aromatic compounds are significant in medicinal chemistry. The inclusion of a chlorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While there is no specific information on the biological activity of **1-Chloro-2-(2-methylpropoxy)benzene**, the general importance of chloro-containing compounds in drug discovery is well-established.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a logical workflow for the hypothetical synthesis of **1-Chloro-2-(2-methylpropoxy)benzene** using the Williamson ether synthesis.

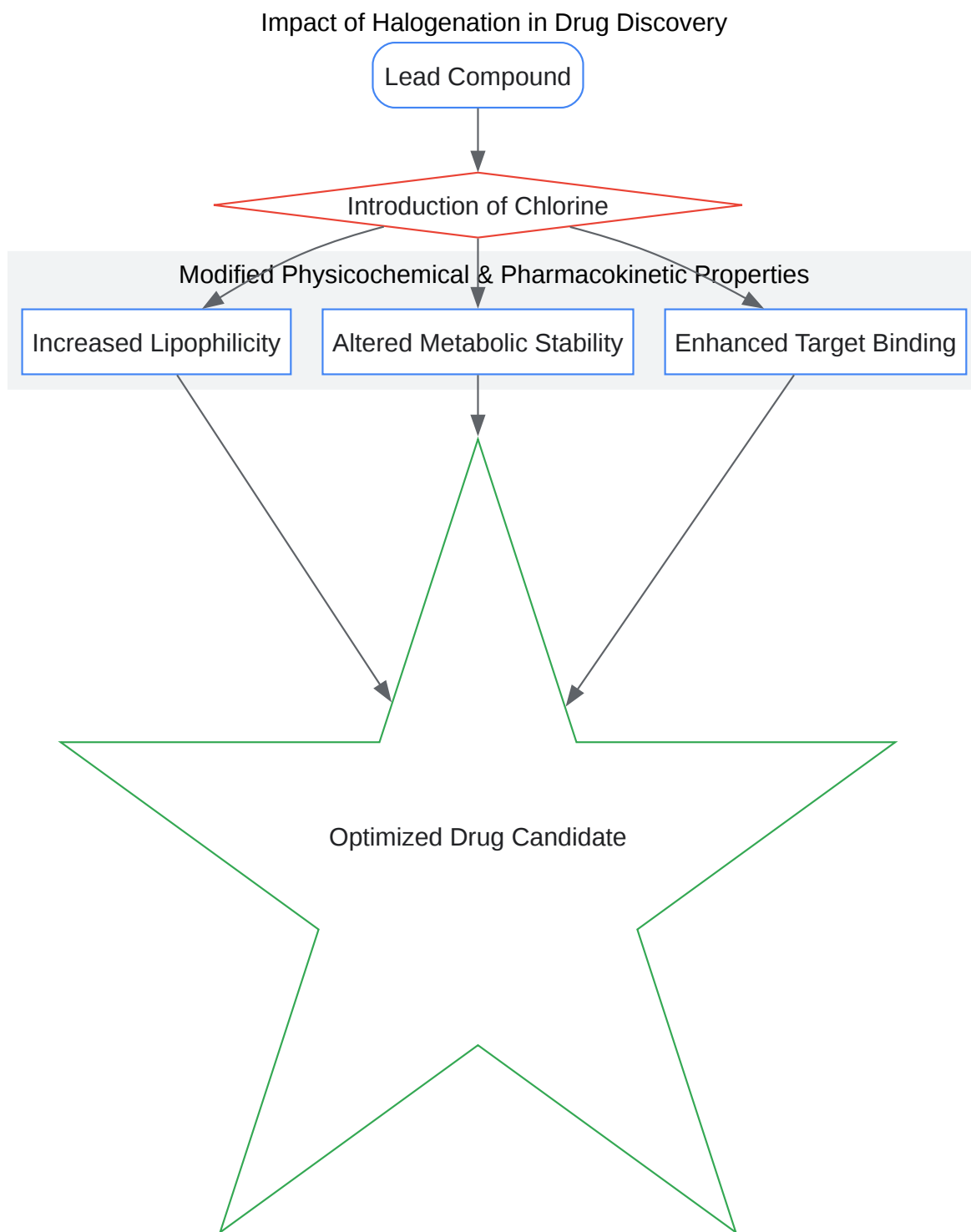


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Caption: A logical workflow for the synthesis of **1-Chloro-2-(2-methylpropoxy)benzene**.

Conceptual Role in Drug Discovery

This diagram illustrates the conceptual influence of halogenation on the properties of a lead compound in drug discovery.



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Caption: Conceptual impact of chlorination on drug candidate properties.

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References

- 1. 1-Chloro-3-(2-methylpropoxy)benzene | C₁₀H₁₃ClO | CID 58746415 - PubChem [pubchem.ncbi.nlm.nih.gov]
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